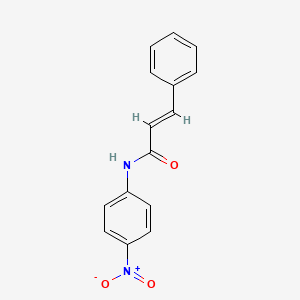

(2E)-N-(4-nitrophenyl)-3-phenylprop-2-enamide

Description

Properties

CAS No. |

134430-90-3 |

|---|---|

Molecular Formula |

C15H12N2O3 |

Molecular Weight |

268.27 g/mol |

IUPAC Name |

(E)-N-(4-nitrophenyl)-3-phenylprop-2-enamide |

InChI |

InChI=1S/C15H12N2O3/c18-15(11-6-12-4-2-1-3-5-12)16-13-7-9-14(10-8-13)17(19)20/h1-11H,(H,16,18)/b11-6+ |

InChI Key |

AYXKBTUZYMUPEC-IZZDOVSWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-nitrophenyl)-3-phenylprop-2-enamide typically involves the reaction of 4-nitroaniline with cinnamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the amide bond between the 4-nitroaniline and the cinnamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-nitrophenyl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2E)-N-(4-nitrophenyl)-3-phenylprop-2-enamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its bioactive properties.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-N-(4-nitrophenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of biological processes. The compound’s structure allows it to bind to specific receptors, influencing cellular signaling pathways and exerting its effects.

Comparison with Similar Compounds

Antimicrobial Activity

Substituent position and electronic properties significantly influence antimicrobial efficacy. Key findings include:

Key Trends :

Anti-Inflammatory Potential

Anti-inflammatory activity correlates with substitutions that disrupt planarity and promote NF-κB inhibition:

Key Trends :

- Ortho and di-substitutions (e.g., 2,6-Br₂ or 2-Cl-5-CF₃) improve anti-inflammatory effects by inducing non-planar conformations .

Antimalarial Activity

Antimalarial efficacy (IC₅₀) is influenced by lipophilicity and halogenation:

Key Trends :

Physicochemical and Structural Comparisons

- Lipophilicity (logD₇.₄) : Nitro-substituted derivatives (e.g., target compound) exhibit moderate logD values (~2.5–3.0), while CF₃ and halogenated analogs (e.g., compound 10) have higher logD (~3.5–4.0), enhancing membrane permeability .

- Structural Analysis : PCA and Tanimoto metrics reveal nitro-substituted isomers (e.g., compounds 17 and 18) occupy distinct regions in chemical space due to electronic and steric differences, explaining divergent bioactivities .

Biological Activity

(2E)-N-(4-nitrophenyl)-3-phenylprop-2-enamide is a compound belonging to the class of N-arylcinnamamide derivatives, which have garnered attention for their diverse biological activities. This article explores the compound's biological activity, including its anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a prop-2-enamide backbone with a nitrophenyl substituent at the nitrogen atom, which contributes to its unique electronic properties and biological reactivity. The nitro group can undergo bioreduction, leading to reactive intermediates that interact with various cellular components.

1. Anti-inflammatory Activity

Research indicates that (2E)-N-(4-nitrophenyl)-3-phenylprop-2-enamide exhibits significant anti-inflammatory properties. It has been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

Table 1: Summary of Anti-inflammatory Studies

| Study | Findings |

|---|---|

| Study A | Inhibition of NF-κB activation in vitro |

| Study B | Reduced pro-inflammatory cytokine levels in animal models |

2. Antimicrobial Activity

The compound has demonstrated promising antimicrobial activity against a broad spectrum of bacteria and fungi. Similar compounds within the N-arylcinnamamide class have shown effectiveness in inhibiting microbial growth.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

3. Anticancer Properties

Some derivatives of (2E)-N-(4-nitrophenyl)-3-phenylprop-2-enamide exhibit cytotoxic effects on various cancer cell lines. The mechanism of action may involve the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects on human cancer cell lines:

- Cell Lines Tested: HeLa (cervical), MCF-7 (breast), A549 (lung)

- Results: IC50 values ranged from 10 µM to 25 µM, indicating significant cytotoxicity.

The biological activity of (2E)-N-(4-nitrophenyl)-3-phenylprop-2-enamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in inflammatory pathways.

- Reactive Intermediate Formation: Bioreduction of the nitro group leads to reactive species that can modify cellular macromolecules.

- Interaction with Cellular Signaling Pathways: The compound modulates pathways related to inflammation and cancer proliferation.

Q & A

Q. What are the standard synthetic routes for (2E)-N-(4-nitrophenyl)-3-phenylprop-2-enamide, and how are intermediates characterized?

The synthesis typically involves a condensation reaction between 4-nitroaniline and cinnamoyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:

- Step 1 : Activation of cinnamic acid to cinnamoyl chloride using thionyl chloride.

- Step 2 : Reaction with 4-nitroaniline in anhydrous dichloromethane at 0–5°C to prevent side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

- Characterization : NMR (¹H/¹³C) confirms the E-configuration of the double bond and amide linkage. IR spectroscopy verifies carbonyl (1650–1680 cm⁻¹) and nitro group (1520 cm⁻¹) stretches .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

- NMR Spectroscopy : ¹H NMR peaks at δ 7.8–8.2 ppm (nitrophenyl protons) and δ 6.5–7.5 ppm (phenyl and enamide protons) confirm regiochemistry.

- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass matching the molecular formula (C₁₅H₁₂N₂O₃).

- HPLC : Purity >95% is validated using a C18 column (acetonitrile/water mobile phase) .

Q. How is the compound initially screened for biological activity?

- In vitro assays : Antimalarial activity is tested against Plasmodium falciparum 3D7 via SYBR Green fluorescence, with IC₅₀ values calculated using nonlinear regression.

- Cytotoxicity : THP1-Blue NF-κB cells assess selectivity (IC₅₀ >20 μM indicates low toxicity).

- Anticonvulsant screening : Maximal electroshock (MES) and subcutaneous metrazol (scMET) tests in mice determine ED₅₀ values .

Advanced Research Questions

Q. How do substituent modifications influence antimalarial activity in cinnamanilide derivatives?

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para-position enhance activity by increasing lipophilicity (log k values correlate with IC₅₀). For example, bromo and chloro substituents reduce IC₅₀ to sub-micromolar levels (e.g., 0.58 μM for 4-bromo-2-chloro derivatives).

- Steric effects : Bulky groups at the ortho-position reduce potency due to hindered target binding .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Crystallization : Diffraction-quality crystals are grown via vapor diffusion (ethanol/water).

- Refinement : SHELXL refines the structure using least-squares minimization, revealing bond lengths (C=O: 1.23 Å) and torsion angles. Electron density maps confirm the E-configuration and nitro group orientation .

Q. How should contradictory biological data (e.g., varying IC₅₀ across studies) be addressed?

- Controlled replication : Standardize assay conditions (parasite strain, cell density, incubation time).

- Meta-analysis : Pool data from multiple studies to identify outliers. For example, discrepancies in antimalarial IC₅₀ may arise from differences in solvent (DMSO concentration) or parasite synchronization .

Q. What mechanistic insights can be gained from molecular docking studies?

- Target identification : Docking into Plasmodium dihydroorotate dehydrogenase (PfDHODH) predicts hydrogen bonding with Arg265 and hydrophobic interactions with Phe188.

- Free energy calculations : MM-GBSA estimates binding affinity (ΔG < -8 kcal/mol indicates strong binding).

- Validation : Mutagenesis studies (e.g., Arg265Ala) confirm critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.